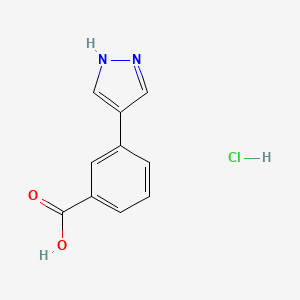
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
描述
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a chemical compound characterized by the presence of a pyrazole ring attached to a benzoic acid moiety, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride typically involves a multi-step process:
Formation of 4-bromo-1H-pyrazole: This is achieved by reacting 1-bromo-4-nitrobenzene with 4-aminopyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to form 3-(1H-Pyrazol-4-yl)benzoic acid.
Hydrochloride Salt Formation: Finally, the benzoic acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The benzoic acid moiety can be involved in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Hydrochloric Acid: For the formation of the hydrochloride salt.
Organic Solvents: Such as chloroform and methanol for purification processes.
Major Products
Substituted Pyrazoles: Resulting from substitution reactions.
Coupled Products: From Suzuki-Miyaura reactions.
科学研究应用
Pharmaceutical Development
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow it to be used in developing anti-inflammatory and analgesic drugs.
- Case Study: Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have shown that modifications to the pyrazole ring can enhance the compound's efficacy against inflammation-related conditions .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals, specifically as a growth regulator or herbicide. Its ability to modulate plant growth makes it valuable for enhancing crop protection products.
- Case Study: Herbicidal Activity
Studies have demonstrated that this compound can effectively inhibit weed growth, showcasing its potential as an environmentally friendly herbicide alternative. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations .
Material Science
The compound is being explored for its potential in material science, particularly in creating novel materials with enhanced properties.
- Application: Polymer Development
Research has focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. Preliminary results suggest that polymers containing this compound exhibit superior performance compared to traditional materials .
Biochemical Research
In biochemical studies, the compound acts as a probe to investigate enzyme interactions and cellular processes.
- Case Study: Enzyme Inhibition
Investigations into its role as an inhibitor of specific enzymes have revealed its potential in studying metabolic pathways relevant to diseases such as cancer and diabetes. For instance, it has been shown to inhibit enzymes involved in glucose metabolism, suggesting therapeutic implications for diabetes management .
Analytical Chemistry
This compound is employed in analytical methods for detecting and quantifying other compounds.
作用机制
The mechanism of action of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, inhibiting its function and thereby exerting its antipromastigote effects .
相似化合物的比较
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a phenyl group instead of a hydrogen on the pyrazole ring.
4-(1H-Pyrazol-4-yl)benzoic acid: Lacks the hydrochloride salt form.
Uniqueness
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is unique due to its specific combination of a pyrazole ring and benzoic acid moiety, along with its enhanced solubility provided by the hydrochloride salt form. This makes it particularly useful in various chemical and biological applications.
属性
IUPAC Name |
3-(1H-pyrazol-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUOHSNTVQTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















